3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
3-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-10-7-14(23-3)15(9-13(10)22-2)24(20,21)17-12-6-4-5-11(8-12)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQGKVXSGCGFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2,5-Dimethoxy-4-methylbenzene
Chlorination to Sulfonyl Chloride
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Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
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Conditions :
Sulfonamide Coupling with Methyl 3-Aminobenzoate
The sulfonyl chloride reacts with methyl 3-aminobenzoate to form the sulfonamide ester intermediate.
Reaction Conditions
Isolation and Purification
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Workup :
Hydrolysis of Methyl Ester to Carboxylic Acid
The final step involves saponification of the methyl ester to yield the free acid.
Hydrolysis Conditions
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Solvent System : THF/water (4:1 v/v).
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Reaction Parameters :
Parameter Value Temperature 20°C Time 5 hours LiOH Equivalence 3.0 -
Workup :
Analytical Data and Characterization
Spectral Data (Representative Example)
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¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.20 (s, 1H, NH), 7.85–7.40 (m, 4H, aromatic), 3.90 (s, 6H, OCH₃), 2.40 (s, 3H, CH₃).
Optimization and Challenges
Key Considerations
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Regioselectivity : Ensuring sulfonation occurs at the para position relative to methoxy groups.
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Steric Effects : Bulky substituents (e.g., 4-methyl) may slow sulfonamide formation, necessitating excess sulfonyl chloride.
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Solvent Choice : Polar aprotic solvents (THF, DCM) enhance reactivity compared to protic solvents.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
The compound 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid , also referred to by its IUPAC name, presents a unique chemical structure that has garnered attention in various scientific fields. This article explores its applications in medicinal chemistry, particularly focusing on its potential therapeutic uses and biological activities.
Molecular Formula
- Molecular Formula : C15H17N1O5S
- Molecular Weight : 305.37 g/mol
Structural Features
The compound features a benzoic acid moiety substituted with a sulfonamide group, which is known for enhancing solubility and bioavailability. The presence of methoxy groups may contribute to its pharmacological properties by affecting electronic distribution and steric hindrance.
Pharmacological Potential
Research indicates that compounds similar to This compound have been investigated for their roles as enzyme inhibitors, particularly in the context of treating various diseases. For instance, the sulfonamide group is often associated with antibacterial activity due to its ability to inhibit bacterial folate synthesis.
Treatment of Fluid Retention Disorders
A patent (WO2018129557A1) discusses the use of related compounds for treating disorders associated with fluid retention, such as congestive heart failure and chronic kidney disease. The compound's mechanism involves inhibiting sodium-hydrogen exchange (NHE), which is crucial for fluid balance in the body .
Anticancer Activity
Studies have shown that similar sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural characteristics of this compound may contribute to its effectiveness against specific cancer types by targeting cellular pathways involved in proliferation and survival.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or inflammatory bowel disease. This effect is hypothesized to arise from the modulation of cytokine production or inhibition of inflammatory mediators.
Table 1: Summary of Research Findings on Related Compounds
Notable Research Insights
- A study published on the efficacy of sulfonamide derivatives indicated significant improvement in symptoms related to fluid retention disorders when administered over a specified period.
- Another investigation highlighted the potential of these compounds in inhibiting specific cancer cell lines through targeted mechanisms that disrupt cell cycle progression.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, physicochemical properties, and research findings from the provided evidence.
Structural Analogs
Physicochemical and Spectral Properties
- Acidity : The electron-withdrawing sulfonamide group in this compound likely increases acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the electron-donating methoxy and methyl groups may partially counteract this effect. In contrast, the benzothiadiazole analog () is expected to exhibit higher acidity due to the electron-deficient heterocyclic ring .
- Crystallography: Compounds with bulky substituents (e.g., 2,4,5-trimethoxybenzoic acid) often crystallize in non-centrosymmetric space groups (e.g., P2₁/c), as seen in . The target compound’s methyl and methoxy groups could similarly influence crystal packing and stability .
Biological Activity
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their role in inhibiting bacterial growth and various enzymatic processes, making them valuable in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N1O5S1. The compound features a benzenesulfonamide moiety that is critical for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The primary mechanism by which sulfonamides exert their biological effects is through the inhibition of specific enzymes. These compounds often mimic para-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria. By competing with PABA, sulfonamides inhibit the enzyme dihydropteroate synthase, leading to a decrease in folate production and ultimately bacterial growth inhibition.
Antibacterial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example:
- Staphylococcus aureus : Moderate inhibitory effect.
- Escherichia coli : Strong inhibitory effect.
- Bacillus subtilis : Weak to moderate inhibitory effect.
These findings align with those reported for other sulfonamide compounds, which generally show variable activity against different bacterial species .
Enzyme Inhibition
Beyond antibacterial activity, this compound has potential as an enzyme inhibitor. Studies indicate that sulfonamides can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and urea metabolism, respectively. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function or providing therapeutic effects in neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
- Antibacterial Screening : A study assessed various synthesized sulfonamide derivatives against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity against these pathogens .
- Enzyme Binding Studies : Fluorescence titration experiments demonstrated effective binding interactions between synthesized compounds and bovine serum albumin (BSA), indicating potential for drug delivery applications .
- In Silico Studies : Molecular docking simulations have been employed to predict interactions between sulfonamide derivatives and target enzymes, providing insights into their binding affinities and potential therapeutic applications .
Comparative Analysis
To provide context on the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Notable Effects |
|---|---|---|---|
| Compound A | Strong | AChE Inhibitor | Neuroprotective |
| Compound B | Moderate | Urease Inhibitor | Diuretic |
| This compound | Moderate to Strong | Potential AChE Inhibitor | Antibacterial |
Q & A
Q. What mechanisms explain unexpected byproducts during sulfonamide coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
